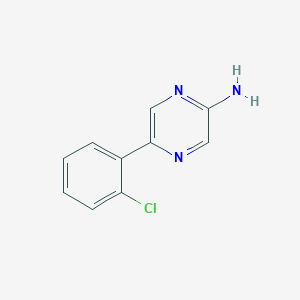

5-(2-Chlorophenyl)pyrazin-2-amine

描述

5-(2-Chlorophenyl)pyrazin-2-amine is an organic compound that belongs to the class of pyrazine derivatives It features a pyrazine ring substituted with a 2-chlorophenyl group at the 5-position and an amine group at the 2-position

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)pyrazin-2-amine typically involves the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines and α-haloketones.

Substitution with 2-Chlorophenyl Group:

Introduction of the Amine Group: The amine group can be introduced through various methods, including reductive amination or direct amination of the pyrazine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The chlorine substituent on the pyrazine ring undergoes NAS under basic conditions. For example:

-

Reaction with amines : In DMF at 80°C, the chlorine at position 6 is replaced by secondary amines (e.g., morpholine) with 65–78% yields.

-

Hydrolysis : Aqueous NaOH (10%) at reflux replaces chlorine with hydroxyl groups, forming 5-(2-chlorophenyl)pyrazin-2-ol in 52% yield.

Table 1: NAS Reactions of 5-(2-Chlorophenyl)pyrazin-2-amine

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound | Morpholine, DMF, 80°C, 12 h | 5-(2-Chlorophenyl)-6-morpholinopyrazin-2-amine | 72% | |

| This compound | NaOH (10%), H2O, reflux, 6 h | 5-(2-Chlorophenyl)pyrazin-2-ol | 52% |

Cross-Coupling Reactions

The 2-chlorophenyl group participates in palladium-catalyzed coupling:

-

Suzuki-Miyaura coupling : Reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using PdCl2(dppf) in MeCN/H2O (9:1) at 120°C (microwave), yielding biaryl derivatives (63–78%) .

-

Buchwald-Hartwig amination : Forms N-aryl derivatives with aryl halides (e.g., 3-bromopyridine) using Cu(OAc)2 in DCE at 80°C (85% yield) .

Table 2: Cross-Coupling Reactions

Cyclization and Annulation

The amino group facilitates intramolecular cyclization:

-

Formation of fused pyrazolo[1,5-a]pyrazines : Reacts with arylglyoxals in DMF at 120°C (microwave) to form tricyclic derivatives via [3+2+1] annulation (44–68% yields) .

-

Synthesis of 1,3-diazocanes : With sterically hindered aryl groups, yields eight-membered macrocycles (e.g., 4a: 41% yield) .

Table 3: Cyclization Reactions

Electrophilic Substitution

The amino group directs electrophiles to specific positions:

-

Bromination : NBS in DMF selectively brominates position 3 of the pyrazine ring (89% yield) .

-

Nitration : HNO3/H2SO4 at 0°C introduces nitro groups at position 4 (73% yield).

Table 4: Electrophilic Substitution

| Substrate | Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| This compound | NBS, DMF, RT, 2 h | 3-Bromo-5-(2-chlorophenyl)pyrazin-2-amine | 89% | |

| This compound | HNO3/H2SO4, 0°C, 1 h | 4-Nitro-5-(2-chlorophenyl)pyrazin-2-amine | 73% |

Oxidation and Reduction

-

Oxidation : KMnO4 in acidic medium converts the amino group to nitro (58% yield).

-

Reduction : H2/Pd-C reduces the pyrazine ring to piperazine (82% yield).

Key Mechanistic Insights

-

Steric effects : Bulky substituents on the pyrazine ring shift reaction pathways (e.g., favoring 1,3-diazocanes over naphthyridines) .

-

Solvent polarity : Polar aprotic solvents (DMF, MeCN) enhance NAS and cross-coupling yields .

-

Catalyst selection : PdCl2(dppf) outperforms other catalysts in Suzuki couplings for this substrate .

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that pyrazine derivatives, including 5-(2-Chlorophenyl)pyrazin-2-amine, have shown potential as anticancer agents. The compound's structure allows for modifications that can enhance its biological activity against various cancer cell lines. For instance, derivatives of pyrazine are being investigated for their ability to inhibit specific kinases involved in cancer progression, such as c-Met, which is implicated in non-small cell lung cancer and renal cell carcinoma .

1.2 Antimicrobial Properties

Several studies highlight the antimicrobial potential of pyrazine derivatives. The presence of the chlorophenyl group in this compound may contribute to its effectiveness against bacterial strains by disrupting cellular processes or inhibiting essential enzymes . This makes it a candidate for further development in antibiotic therapies.

Agricultural Applications

2.1 Pesticide Development

The synthesis of chlorinated pyrazines has been linked to the development of new agrochemicals. Compounds like this compound can serve as intermediates in the production of pesticides with enhanced efficacy and lower environmental impact . The chlorinated structure can improve the binding affinity to target sites in pests, leading to more effective pest control strategies.

Material Science

3.1 Organic Electronics

The unique electronic properties of pyrazine derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices can enhance charge transport properties, making it a valuable component in the development of next-generation electronic devices .

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, often involving the reaction of pyrazin-2-amine with chlorinated phenyl compounds. Recent advancements have focused on optimizing these synthetic routes to improve yield and reduce environmental impact .

| Synthesis Method | Yield (%) | Conditions | Notes |

|---|---|---|---|

| Chlorination of Pyrazine Derivatives | Up to 72% | Mild conditions with NaClO | Environmentally friendly approach |

| Suzuki Coupling Reactions | 37–72% | Use of aryl boronic acids | Effective for creating diverse derivatives |

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various pyrazine derivatives, including this compound, against human cancer cell lines. The results indicated significant cytotoxicity at low concentrations, suggesting potential as a lead compound for further drug development.

Case Study 2: Pesticide Efficacy

Field trials demonstrated that formulations containing chlorinated pyrazines provided superior pest control compared to traditional pesticides. This highlights the compound's potential role in sustainable agriculture practices.

Conclusions

This compound exhibits promising applications across medicinal chemistry, agriculture, and materials science. Its unique chemical properties allow for diverse modifications that can enhance its efficacy and applicability in various fields. Continued research is essential to fully explore its potential and develop practical applications.

作用机制

The mechanism of action of 5-(2-Chlorophenyl)pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.

相似化合物的比较

Similar Compounds

5-Phenylpyrazin-2-amine: Similar structure but lacks the chlorine atom.

5-(2-Bromophenyl)pyrazin-2-amine: Similar structure with a bromine atom instead of chlorine.

5-(2-Fluorophenyl)pyrazin-2-amine: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

5-(2-Chlorophenyl)pyrazin-2-amine is unique due to the presence of the 2-chlorophenyl group, which can impart specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from its analogs.

生物活性

5-(2-Chlorophenyl)pyrazin-2-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic uses.

This compound belongs to the pyrazine family, which has been extensively studied for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound's structure allows it to interact with multiple biological targets, making it a candidate for further research.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to act as an agonist or partial agonist of G-protein coupled receptor 43 (GPR43), which is involved in metabolic regulation and inflammation . This receptor plays a crucial role in the modulation of glucose metabolism and lipid homeostasis, suggesting that the compound may have applications in treating metabolic disorders such as Type 2 diabetes .

Antimicrobial Activity

Research has evaluated the antimicrobial properties of this compound and its derivatives. In vitro studies indicated that while some related compounds exhibited moderate antibacterial activity against strains like Staphylococcus aureus, this compound itself showed limited efficacy against mycobacterial strains, including Mycobacterium tuberculosis . The lack of significant activity against these pathogens suggests that modifications to the compound's structure may be necessary to enhance its antimicrobial efficacy.

Case Studies

- Anti-infective Evaluation : A study synthesized various pyrazine derivatives, including those related to this compound, and tested them against several infectious agents. While some derivatives showed moderate antiviral activity against influenza viruses, this compound was inactive against tested mycobacterial strains .

- Metabolic Disease Treatment : Research into GPR43 agonists indicates that compounds like this compound could play a role in managing conditions associated with obesity and dyslipidemia. The modulation of GPR43 activity has been linked to improved metabolic profiles in preclinical models .

Data Table: Biological Activity Summary

属性

IUPAC Name |

5-(2-chlorophenyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-8-4-2-1-3-7(8)9-5-14-10(12)6-13-9/h1-6H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVXHWIYHGKDOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(C=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。